molecular formula C11H13IO4 B3045751 4-(2-Ethoxyethoxy)-3-iodobenzoic acid CAS No. 1131614-52-2

4-(2-Ethoxyethoxy)-3-iodobenzoic acid

Cat. No.: B3045751
CAS No.: 1131614-52-2
M. Wt: 336.12
InChI Key: QHICQURDLYIYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxyethoxy)-3-iodobenzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 3-position and a 2-ethoxyethoxy group at the 4-position.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICQURDLYIYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660992
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-52-2
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid typically involves the iodination of 4-(2-ethoxyethoxy)benzoic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or other substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(2-Ethoxyethoxy)-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Key Structural Features:

  • Iodine substituent : Enhances molecular weight and polarizability, influencing reactivity and binding interactions.
  • 2-Ethoxyethoxy group : A polyether chain that increases hydrophilicity and rotational flexibility compared to simpler alkoxy substituents.
  • Carboxylic acid moiety : Provides acidity (pKa ~2–3) and enables salt formation or conjugation reactions.

Substituent Diversity and Structural Analogues

The following table compares 4-(2-Ethoxyethoxy)-3-iodobenzoic acid with structurally related iodobenzoic acids:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (Da) logP Key Applications/Notes Reference
4-(2-Ethoxyethoxy)-3-iodobenzoic acid* -OCH₂CH₂OCH₂CH₃ C₁₁H₁₃IO₄ ~352 (estimated) ~2.8 Potential pharmaceutical intermediate N/A
4-Ethoxy-3-iodobenzoic acid -OCH₂CH₃ C₉H₉IO₃ 292 2.76 Building block for organic synthesis
4-(tert-Butyl)-3-iodobenzoic acid -C(CH₃)₃ C₁₁H₁₃IO₂ 304.12 N/A Research reagent (e.g., RXR agonist studies)
4-Azido-3-iodobenzoic acid -N₃ C₇H₄IN₃O₂ 289.03 1.5 Click chemistry applications
4-(Diethylamino)-3-iodobenzoic acid -N(CH₂CH₃)₂ C₁₁H₁₄INO₂ 327.15 3.2 Modulates electronic properties

*Estimated values based on structural analogues.

Key Observations:
  • Substituent Effects on logP: Longer alkoxy chains (e.g., ethoxyethoxy) increase hydrophilicity compared to tert-butyl groups but remain less polar than azido or amino substituents .
  • Synthetic Accessibility : Compounds like 4-(methoxycarbonyl)-3-iodobenzoic acid (77% yield via diazotization-iodination) demonstrate efficient synthetic routes, whereas ethoxyethoxy derivatives may require multi-step etherification .

Physical and Chemical Properties

Solubility and Stability:
  • Stability issues may arise under strong acidic/basic conditions due to ester hydrolysis .
  • 4-Azido-3-iodobenzoic acid : Photolabile; requires storage in dark, cool conditions .
  • 4-(tert-Butyl)-3-iodobenzoic acid : Enhanced steric hindrance improves stability but reduces solubility in aqueous media .
Reactivity:
  • The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid enables amide bond formation or salt derivatization.

Biological Activity

4-(2-Ethoxyethoxy)-3-iodobenzoic acid, a compound characterized by its unique structure and functional groups, has garnered interest in various fields of biological research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available scientific literature.

  • Chemical Formula : C12H15IO4
  • Molecular Weight : 320.15 g/mol
  • CAS Number : 1131614-52-2

The biological activity of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to influence several biochemical pathways, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes, which may lead to reduced cell proliferation in cancerous tissues.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways involved in inflammation and apoptosis, potentially providing therapeutic benefits in inflammatory diseases and cancer.

Biological Activity Overview

Research indicates that 4-(2-Ethoxyethoxy)-3-iodobenzoic acid exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammatory markers in vitro.
  • Antimicrobial Activity : Some studies have indicated that similar iodobenzoic acids possess antimicrobial properties, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in TNF-alpha levels
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Activity

A study conducted on various benzoic acid derivatives, including 4-(2-Ethoxyethoxy)-3-iodobenzoic acid, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The findings suggest that further exploration into the structure-activity relationship could enhance the efficacy of this compound as an anticancer agent.

Case Study: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of iodinated benzoic acids. In vitro assays showed that 4-(2-Ethoxyethoxy)-3-iodobenzoic acid significantly downregulated pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Ethoxyethoxy)-3-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.